![molecular formula C9H7FN2O2 B1441086 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 885280-04-6](/img/structure/B1441086.png)
6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester
Overview
Description
“6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 . It is also known by the alternate name "methyl 6-fluoro-1H-benzimidazole-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)C1=NC2=C(N1)C=C(C=C2)F .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 0-8°C .Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
It belongs to the class of organic compounds known as phenylbenzimidazoles , which suggests it might interact with biological systems in a manner similar to other compounds in this class
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets. For instance, this compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester in lab experiments include its stability and its ability to bind to proteins and enzymes. It is also relatively inexpensive and easy to synthesize. The main limitation is that it is not water soluble, so it must be dissolved in an organic solvent before use. In addition, the concentration of this compound must be carefully controlled to ensure that it does not have any adverse effects on the experiment.
Future Directions
The potential future applications of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester are numerous. It could be used to develop more effective drugs for a variety of diseases, as well as to study the structure and function of proteins and enzymes. In addition, it could be used to study the effects of drugs on the body and to develop new therapeutic agents. Finally, this compound could be used to study the interactions between drugs and proteins, as well as to study the structure and function of enzymes.
Scientific Research Applications
6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and function of proteins, as well as for studying the interactions between drugs and proteins. It has also been used to study the effects of drugs on the body, as well as to study the structure and function of enzymes. In addition, this compound has been used as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Safety and Hazards
properties
IUPAC Name |
methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUUHHRJIZQRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696275 | |
Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-04-6 | |
Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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